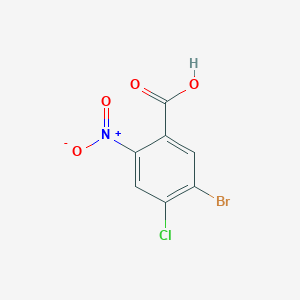
5-Bromo-4-chloro-2-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-Bromo-4-chloro-2-nitrobenzoic acid, is a halogenated nitrobenzoic acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer certain aspects of the compound . For instance, compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid and 5-bromo-2-iodobenzoic acid share structural similarities, suggesting that this compound may also serve as a building block in heterocyclic oriented synthesis or as a precursor for the synthesis of various derivatives with potential biological activities.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, including condensation, immobilization on resins, and further substitution reactions . For example, the synthesis of hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid involves a condensation reaction, followed by spectral analysis for structural confirmation . This suggests that similar methods could be applied to synthesize derivatives of this compound.
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzoic acids is characterized by the presence of electron-withdrawing groups such as nitro and halogen atoms, which can influence the reactivity and interaction of the molecule with other compounds . The crystal structures of related compounds, such as 2-chloro-4-nitrobenzoic acid, have been determined, showing hydrogen-bonded cocrystals with other aromatic compounds . This implies that this compound may also form stable cocrystals through hydrogen bonding.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes the ability to undergo substitution reactions, reduction of nitro groups, and cyclization to form various heterocycles . Additionally, the presence of halogen atoms can facilitate further chemical modifications, as seen in the synthesis of hydrazide-hydrazones . The reactivity of this compound can be expected to be similar, allowing for the synthesis of a range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitrobenzoic acids are influenced by their functional groups. For instance, the presence of nitro groups can contribute to the acidity of the compound and its ability to form hydrogen bonds . The lipophilicity of synthesized molecules, such as those derived from 5-bromo-2-iodobenzoic acid, can be determined using techniques like RP-HPTLC chromatography . These properties are crucial for the potential application of this compound in drug discovery and other fields.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-4-chloro-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTZFKZXVQJILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

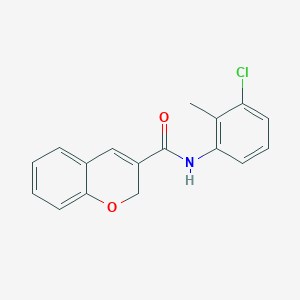
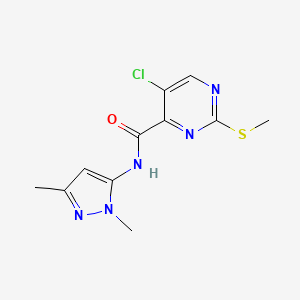
![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B3017791.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-(4-methylphenyl)butanamide](/img/structure/B3017792.png)
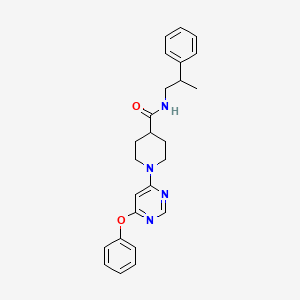

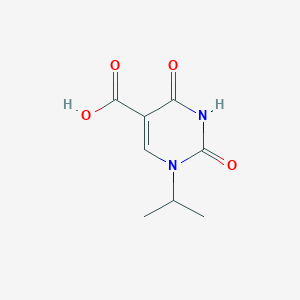
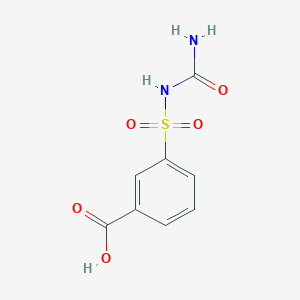
![Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate](/img/structure/B3017799.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B3017800.png)
![7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide](/img/structure/B3017806.png)
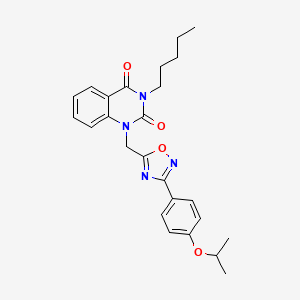
![2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3017809.png)
![Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3017810.png)